S1RA S1RA S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.

Brand Name: Vulcanchem
CAS No.: 878141-96-9
VCID: VC0559785
InChI: InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3
SMILES: CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol

S1RA

CAS No.: 878141-96-9

Cat. No.: VC0559785

Molecular Formula: C20H23N3O2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

S1RA - 878141-96-9

Specification

Description S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.

CAS No. 878141-96-9
Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
IUPAC Name 4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine
Standard InChI InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3
Standard InChI Key DGPGXHRHNRYVDH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4
Canonical SMILES CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4

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